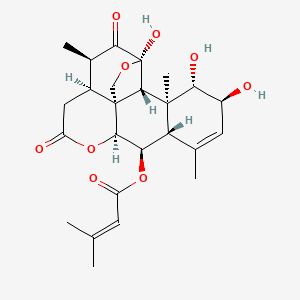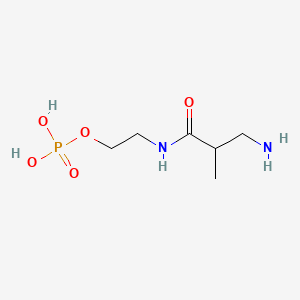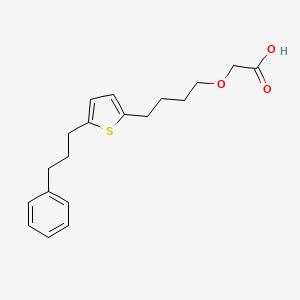![molecular formula C12H4N8O8 B1211543 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide CAS No. 25243-36-1](/img/structure/B1211543.png)
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide is a complex organic compound with the molecular formula C12H4N8O8 and a molecular weight of 388.2090 . This compound is known for its unique structure, which includes multiple nitro groups and a benzotriazole framework. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide involves multiple steps, typically starting with the nitration of benzotriazole derivatives. The reaction conditions often require strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process involves careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fine chemicals, pesticides, and polymer monomers.
Mécanisme D'action
The mechanism of action of 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide can be compared with other similar compounds, such as:
Tetranitrobenzotriazole: Similar in structure but with different substitution patterns.
Dinitrobenzotriazole: Contains fewer nitro groups, resulting in different chemical properties.
Trinitrobenzotriazole: Intermediate between dinitro and tetranitro derivatives in terms of reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of nitro groups and its benzotriazole framework, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
25243-36-1 |
|---|---|
Formule moléculaire |
C12H4N8O8 |
Poids moléculaire |
388.21 g/mol |
Nom IUPAC |
1,3,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide |
InChI |
InChI=1S/C12H4N8O8/c21-17(22)5-1-7-11(9(3-5)19(25)26)13-16-8-2-6(18(23)24)4-10(20(27)28)12(8)14-15(7)16/h1-4H |
Clé InChI |
MNUJHDPQSAMAAM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N3N=C4C(=CC(=CC4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C2=C1N3N=C4C(=CC(=CC4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| 25243-36-1 | |
Pictogrammes |
Explosive |
Synonymes |
TACOT cpd tetranitro-2,3,5,6-dibenzo-1,3a,4,6a-tetraazapentalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


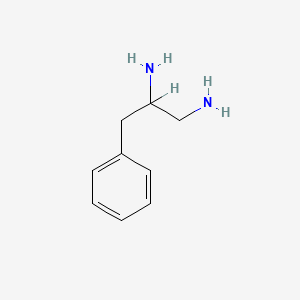
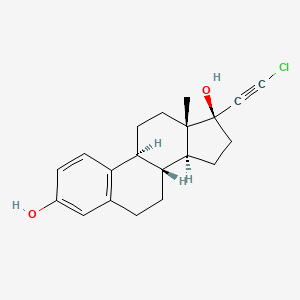

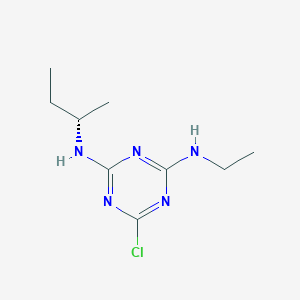
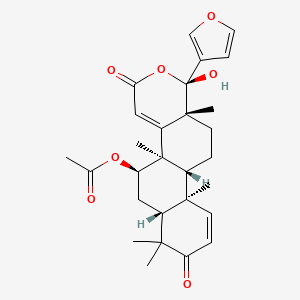
![(3S)-2-[[9-[(2R,3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B1211472.png)
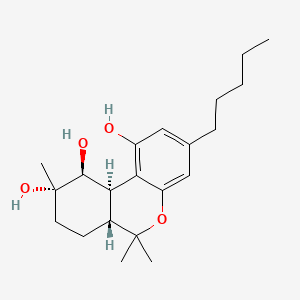

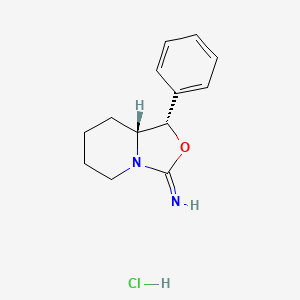

![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)
